2,5-Dichloro-3-methoxypyrazine

Descripción general

Descripción

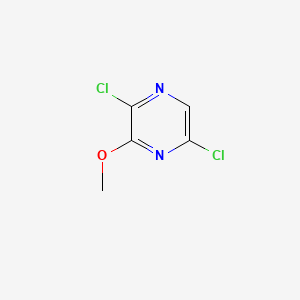

2,5-Dichloro-3-methoxypyrazine is a chemical compound with the molecular formula C5H4Cl2N2O. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with two chlorine atoms and one methoxy group. This compound is known for its distinctive odor and is used in various applications, including flavor and fragrance industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-methoxypyrazine can be synthesized through several methods. One common approach involves the chlorination of 3-methoxypyrazine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The raw materials, including 3-methoxypyrazine, are subjected to chlorination in reactors equipped with appropriate safety measures to handle chlorine gas. The reaction conditions are optimized to achieve high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-3-methoxypyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming 3-methoxypyrazine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 2,5-diamino-3-methoxypyrazine.

Oxidation: Formation of 2,5-dichloro-3-pyrazinecarboxylic acid.

Reduction: Formation of 3-methoxypyrazine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Gamma-Secretase Modulation

One significant application of 2,5-Dichloro-3-methoxypyrazine is its role as a gamma-secretase modulator (GSM). GSMs are crucial in the treatment of Alzheimer's disease, primarily due to their ability to regulate the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of this neurodegenerative disorder. Research indicates that derivatives of methoxypyrazine, including this compound, exhibit promising activity in reducing Aβ42 levels in vitro and in vivo. For instance, a study reported that methoxypyrazine derivatives showed an IC50 value of 89 nM for inhibiting Aβ42 production, indicating strong potential as therapeutic agents against Alzheimer's disease .

2. Cytotoxic Activity Against Cancer Cells

Another area of research involves the cytotoxic properties of this compound. Studies have demonstrated that certain methoxypyrazine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancers. For example, compounds derived from this pyrazine exhibited IC50 values ranging from 1 to 5 µM, suggesting their potential as anticancer agents .

Agricultural Applications

1. Pesticidal Properties

The compound has also been studied for its pesticidal properties. Research indicates that this compound can act as an effective insecticide against certain agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less harmful to non-target species .

Food Science Applications

1. Flavoring Agent

In food science, this compound is recognized for its contribution to flavor profiles. It is particularly noted for imparting green bell pepper-like notes in food products. This characteristic makes it valuable in the formulation of various food items, including sauces and seasonings. Its stability under heat processing conditions enhances its utility as a flavoring agent in cooked foods .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Alzheimer’s Disease Treatment

A study evaluated the efficacy of several methoxypyrazine derivatives, including this compound, in reducing Aβ42 levels in a mouse model of Alzheimer’s disease. The results demonstrated a significant reduction in Aβ42 levels in both plasma and brain tissues after administration of the compound over a specified period.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. The trials highlighted not only the effectiveness of the compound but also its safety profile for beneficial insects.

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-3-methoxypyrazine involves its interaction with specific molecular targets. The chlorine atoms and methoxy group contribute to its reactivity and ability to form various derivatives. These derivatives can interact with biological molecules, potentially leading to antimicrobial or other biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dichloro-2-methoxypyrazine

- 2,3-Dichloro-5-methoxypyrazine

- 2,5-Dimethyl-3-methoxypyrazine

Uniqueness

2,5-Dichloro-3-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has a different reactivity profile and odor characteristics, making it valuable in specific applications such as flavor and fragrance industries .

Actividad Biológica

2,5-Dichloro-3-methoxypyrazine (DCMP) is a heterocyclic compound belonging to the pyrazine family, characterized by its unique structure that includes two chlorine atoms and a methoxy group. Its molecular formula is C₇H₆Cl₂N₂O. This compound has garnered attention for its potential biological activities, which include insecticidal properties, neuroprotective effects, and applications in flavoring agents.

Chemical Structure and Properties

The structure of this compound contributes significantly to its biological activity. The presence of halogen atoms and a methoxy group can enhance the compound's reactivity and interaction with biological targets. The compound exhibits a monoclinic crystal structure, which has been elucidated through X-ray diffraction techniques .

Biological Activities

1. Insecticidal Activity:

DCMP has been noted for its insecticidal properties, particularly as a potential agent in agricultural applications. Its structural similarities to other pyrazines suggest that it may act on similar biological pathways as established insecticides. The halogenation pattern combined with the methoxy group may enhance its efficacy against various insect pests.

2. Neuroprotective Effects:

Research indicates that methoxypyrazine derivatives, including DCMP, may exhibit neuroprotective effects by modulating neuroinflammatory processes. For instance, studies have shown that certain methoxypyrazines can attenuate the production of amyloid-beta (Aβ42), a peptide associated with Alzheimer's disease. The IC50 values for related compounds suggest that modifications in the pyrazine structure can lead to significant changes in biological activity .

3. Flavoring Agent:

In addition to its biological activities, DCMP is used in the flavoring industry due to its distinct sensory properties. It imparts specific flavors that are desirable in food products, making it an important compound in flavor chemistry.

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique features of this compound relative to other pyrazine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylpyrazine | Contains a methyl group at position 2 | Commonly found in food flavors |

| 3-Methoxy-2-pyrazine | Methoxy group at position 3 | Exhibits different biological activities |

| 2,3-Dichloropyrazine | Two chlorine atoms at positions 2 and 3 | Potentially higher toxicity compared to others |

| 2-Chloro-3-methylpyrazine | Chlorine at position 2 and a methyl group at 3 | Used in similar applications as pesticides |

The unique halogenation pattern of DCMP may enhance its effectiveness as an insecticide while providing distinct sensory properties when used as a flavoring agent.

Case Studies and Research Findings

Several studies have explored the biological activity of DCMP and its derivatives:

- Neuroprotective Study: A study investigated the effects of methoxypyrazines on Aβ42 production, revealing that specific modifications could lead to improved neuroprotective activity. The compound exhibited an IC50 value indicating effective inhibition of Aβ42 formation .

- Insecticidal Efficacy: Field trials demonstrated that formulations containing DCMP showed significant efficacy against common agricultural pests, suggesting its potential as a sustainable alternative to conventional insecticides.

Propiedades

IUPAC Name |

2,5-dichloro-3-methoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJLMHZFOWKROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.